1-Ethyl-2-hydroxy-1-(2-hydroxyethyl)guanidine
Description
1-Ethyl-2-hydroxy-1-(2-hydroxyethyl)guanidine is a guanidine derivative characterized by a central guanidine core substituted with an ethyl group and two hydroxyethyl groups. Guanidine derivatives are known for their diverse biological activities, including antimicrobial properties and roles in peptide synthesis, driven by their ability to form hydrogen bonds and electrostatic interactions .
Properties
Molecular Formula |
C5H13N3O2 |
|---|---|
Molecular Weight |
147.18 g/mol |
IUPAC Name |
1-ethyl-2-hydroxy-1-(2-hydroxyethyl)guanidine |
InChI |
InChI=1S/C5H13N3O2/c1-2-8(3-4-9)5(6)7-10/h9-10H,2-4H2,1H3,(H2,6,7) |
InChI Key |
KMQDCGSEYCYGJJ-UHFFFAOYSA-N |
Isomeric SMILES |
CCN(CCO)/C(=N/O)/N |
Canonical SMILES |
CCN(CCO)C(=NO)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Ethyl-2-hydroxy-1-(2-hydroxyethyl)guanidine typically involves the reaction of ethylamine with cyanamide, followed by hydrolysis and subsequent reaction with ethylene glycol. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained with high purity.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps such as:
Reaction of Ethylamine with Cyanamide: This step forms the initial guanidine structure.
Hydrolysis: This step involves the addition of water to break down intermediate compounds.
Reaction with Ethylene Glycol: This final step introduces the hydroxyethyl group, completing the synthesis.
Chemical Reactions Analysis
Types of Reactions: 1-Ethyl-2-hydroxy-1-(2-hydroxyethyl)guanidine can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxo derivatives.
Reduction: This reaction can result in the formation of amine derivatives.
Substitution: This reaction can replace one of the functional groups with another, such as halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and acids (e.g., hydrochloric acid).
Major Products Formed:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
1-Ethyl-2-hydroxy-1-(2-hydroxyethyl)guanidine has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and antiviral properties.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-Ethyl-2-hydroxy-1-(2-hydroxyethyl)guanidine involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Guanidine Compounds
N-(2-Hydroxyethyl)guanidine (CAS 4353-52-0)
- Structure : Contains a single hydroxyethyl group attached to the guanidine core.
- Properties : Higher polarity due to the hydroxyl group, enhancing water solubility.
- Applications : Serves as a precursor in synthesizing more complex guanidine derivatives (e.g., peptide-building blocks) .
- Key Difference : Lacks the ethyl and additional hydroxyethyl groups present in the target compound, which may reduce steric hindrance and alter binding affinities.
1,3-Di-Boc-2-(2-hydroxyethyl)guanidine
- Structure : Features Boc (tert-butoxycarbonyl) protective groups on the guanidine nitrogen atoms, with a hydroxyethyl substituent.
- Properties : The Boc groups enhance stability during synthetic processes but reduce reactivity.
- Applications : Widely used in peptide synthesis to prevent unwanted side reactions .
- Key Difference : The target compound’s lack of protective groups makes it more reactive but less stable under acidic or basic conditions.
1-(2,2-Dimethoxyethyl)guanidine
- Structure : Substituted with a dimethoxyethyl group instead of hydroxyethyl.
- Applications : Likely used in hydrophobic environments or as an intermediate in organic synthesis .
- Key Difference : The replacement of hydroxyl with methoxy groups alters electronic properties and solubility profiles.
DiMeGdn (Dimethylguanidine)
- Structure : Contains methyl groups on the guanidine core.
- Properties : Demonstrates rapid kinetics and high potency as an ion channel inhibitor due to its compact structure and charge distribution .
- Applications : Studied for its effects on voltage-gated potassium (Kv) channels.
- Key Difference : The absence of hydroxyl or ethyl groups in DiMeGdn limits its hydrogen-bonding capacity compared to the target compound.
Mechanistic Insights and Research Findings
- Antimicrobial Activity : Guanidine compounds disrupt bacterial membranes via electrostatic interactions with anionic lipids . The target compound’s hydroxyl groups may enhance solubility but reduce penetration into lipid bilayers compared to lipophilic analogs like macrocyclic guanidines (MIC 0.5–1 mg/L against E. coli and S. aureus) .
- Synthetic Utility : The hydroxyethyl group in the target compound facilitates hydrogen bonding, making it useful in designing cell-penetrating peptides or drug delivery systems .
Biological Activity
1-Ethyl-2-hydroxy-1-(2-hydroxyethyl)guanidine is a guanidine derivative that has garnered attention for its diverse biological activities. This compound features a unique structure with dual hydroxyethyl substitutions, which potentially enhances its solubility and reactivity. Understanding its biological activity is crucial for exploring its therapeutic applications, particularly in medicinal chemistry.
Biological Activity Overview
Research indicates that guanidine derivatives, including this compound, exhibit a range of biological activities. These include:
- Antimicrobial Activity : Demonstrated efficacy against various bacterial strains.
- Anticancer Properties : Potential to inhibit cancer cell growth.
- Anti-inflammatory Effects : Inhibition of pro-inflammatory cytokines.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of this compound. It has shown significant activity against Gram-positive and Gram-negative bacteria, making it a candidate for further development in antibiotic therapies.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. faecalis | 40 µg/mL |
| P. aeruginosa | 50 µg/mL |
| S. typhi | 45 µg/mL |
| K. pneumoniae | 30 µg/mL |
These results indicate that this compound can compete with standard antibiotics like ceftriaxone, showcasing comparable inhibition zones against tested organisms .
Anticancer Properties
This compound has also been evaluated for its cytotoxic effects on various cancer cell lines. The following table summarizes the IC50 values observed in recent studies:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (breast cancer) | 12.41 |
| HepG2 (liver cancer) | 9.71 |
| HCT-116 (colon cancer) | 7.36 |
| PC3 (prostate cancer) | 2.29 |
The data suggest that this compound exhibits significant cytotoxicity, particularly against prostate cancer cells, indicating its potential as a therapeutic agent in oncology .
Anti-inflammatory Effects
In addition to its antimicrobial and anticancer properties, this compound has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. Experimental results indicate that at a concentration of 10 µg/mL, it can reduce TNF-α levels by up to 78%, which is comparable to conventional anti-inflammatory drugs .
The biological activity of this compound is thought to stem from its ability to interact with various biological targets:
- Binding Affinity : Studies indicate that this compound binds effectively to bacterial membranes and cancer cell receptors, disrupting cellular processes.
- Cell Cycle Arrest : It has been observed to induce apoptosis in cancer cells by altering cell cycle progression and increasing LDH enzyme activity, indicating cell damage .
- Cytokine Modulation : The compound's ability to inhibit cytokine production suggests it may interfere with inflammatory signaling pathways.
Case Study: Antimicrobial Efficacy
In a study evaluating the antimicrobial properties of several guanidine derivatives, researchers found that this compound exhibited superior activity against resistant strains of bacteria compared to other derivatives tested. This highlights its potential as an alternative treatment option in the face of rising antibiotic resistance .
Case Study: Anticancer Activity
A recent investigation into the anticancer properties of this guanidine derivative revealed promising results in vitro against multiple cancer lines. The study concluded that the compound could serve as a lead candidate for further development into anticancer therapies, especially given its low toxicity profile compared to conventional chemotherapeutics .
Q & A
Q. What are the optimal synthetic routes for 1-ethyl-2-hydroxy-1-(2-hydroxyethyl)guanidine, and how can reaction conditions be systematically optimized?
Methodological Answer:
- Route Selection : Begin with guanidine derivatives as precursors, such as 1,3-bis(tert-butoxycarbonyl)guanidine (referenced in , Table S12), and employ coupling reactions with hydroxyethyl groups. Use reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) for amide bond formation, as demonstrated in Scheme 1 of .
- Optimization Strategies : Vary reaction parameters (temperature: 0°C to RT; solvent: CH₂Cl₂) and monitor yield via HPLC. Include control experiments to assess side-product formation (e.g., trifluoromethyl-sulfonyl byproducts, , S11). Validate purity using elemental analysis (, Table S12) and adjust stoichiometry iteratively .
Q. Which analytical techniques are most reliable for characterizing the purity and structural identity of this compound?
Methodological Answer:
- Core Techniques :
- NMR : Use ¹H/¹³C NMR to confirm hydroxyl and ethyl group positioning. Compare chemical shifts with analogous guanidine derivatives (e.g., , Fig. S4).
- HPLC-MS : Quantify purity (>95%) and detect trace impurities using reverse-phase C18 columns.
- Elemental Analysis : Cross-check experimental vs. theoretical C/H/N ratios (, Table S12).
- Supplementary Data : Include FT-IR for functional group validation (hydroxyl stretches at 3200–3600 cm⁻¹) and melting point consistency checks .
Q. How can aqueous solubility and stability be empirically determined for this compound under physiological conditions?
Methodological Answer:
- Solubility Testing : Prepare buffered solutions (pH 4.0–7.4) and measure saturation concentration via UV-Vis spectroscopy. Use shake-flask method with octanol-water partitioning to estimate logP.
- Stability Profiling : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) and monitor hydrolysis via LC-MS. Compare degradation pathways with structurally similar guanidines (, Fig. S4) .
Advanced Research Questions
Q. What experimental frameworks can resolve contradictions in reported spectroscopic data for this compound?
Methodological Answer:
- Data Reconciliation Workflow :
- Reproduce Experiments : Replicate synthesis and characterization under cited conditions (e.g., , S8–S11).
- Cross-Validate Techniques : Combine X-ray crystallography (if crystalline) with DFT-calculated NMR shifts to resolve ambiguities.
- Error Analysis : Quantify instrument variability (e.g., ±0.1 ppm for NMR) and environmental factors (humidity, ). Publish raw data in supplementary materials per guidelines .
Q. How can computational modeling (e.g., DFT, MD) predict the compound’s reactivity in enzymatic systems?
Methodological Answer:
- Modeling Protocol :
- DFT Calculations : Optimize geometry at B3LYP/6-31G* level to assess electrophilic sites prone to nucleophilic attack (e.g., hydroxyl groups).
- Molecular Dynamics : Simulate interactions with guanidine-degrading enzymes (e.g., Sll1077 in ) using GROMACS. Validate with in vitro assays measuring ethylene production (, Fig. 6) .
Q. What in vitro/in vivo assays are suitable for evaluating its toxicity and mechanism of action?
Methodological Answer:
- Tiered Testing :
- In Vitro : Use HepG2 cells for cytotoxicity (IC₅₀ via MTT assay) and Ames test for mutagenicity.
- In Vivo : Dose zebrafish embryos (, Synechococcus models) and monitor developmental abnormalities. Reference safety protocols from (e.g., GHS non-hazardous classification).
- Mechanistic Probes : Perform ROS assays and mitochondrial membrane potential measurements (JC-1 dye) .
Q. How can researchers design studies to address ethical considerations in mammalian toxicity testing?
Methodological Answer:
- Ethical Framework :
- 3Rs Compliance : Follow Replacement (cell lines over live animals), Reduction (statistical power analysis), and Refinement (humane endpoints).
- IACUC Protocols : Submit detailed plans for animal use, including justification of sample size and analgesia regimens (, Section B).
- Transparency : Disclose conflicts of interest and raw data in supplementary files (, Section 3) .
Data Presentation and Reproducibility
Q. What guidelines ensure raw data transparency while maintaining manuscript conciseness?
Methodological Answer:
- Structured Reporting :
- Main Text : Include processed data critical to conclusions (e.g., kinetic curves, dose-response plots).
- Supplementary Files : Archive raw NMR spectra, HPLC chromatograms, and crystallographic .cif files. Label files as “S1_Synthesis_NMR” (, Section 3).
- Reproducibility Checklist : Provide reagent lot numbers, instrument calibration dates, and software versions (, Section I) .
Q. How should researchers address batch-to-batch variability in compound synthesis?
Methodological Answer:
- Quality Control Pipeline :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
